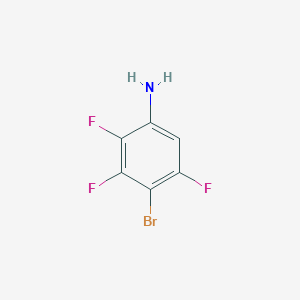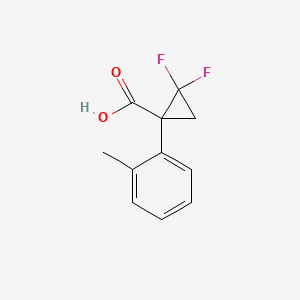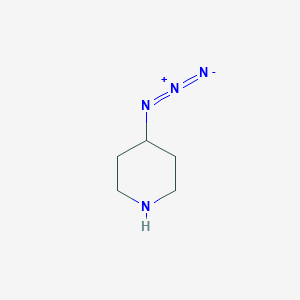
(2R)-2-(naphthalen-2-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(naphthalen-2-yl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a naphthalene ring attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(naphthalen-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to produce enantiomerically pure epoxides. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the desired product. The use of microreactor technology can also enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(naphthalen-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide into alcohols.
Substitution: Nucleophiles can attack the less hindered carbon of the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-(naphthalen-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Industry: The compound is used in the production of polymers and as a precursor for various chemical intermediates
Mecanismo De Acción
The mechanism of action of (2R)-2-(naphthalen-2-yl)oxirane involves the interaction of the epoxide ring with various nucleophiles. The strained three-membered ring is highly reactive and can be opened by nucleophilic attack, leading to the formation of more stable products. This reactivity is exploited in various chemical transformations and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(naphthalen-2-yl)oxirane: The enantiomer of (2R)-2-(naphthalen-2-yl)oxirane, differing only in the spatial arrangement of atoms.
Styrene oxide: Another epoxide with a similar structure but with a phenyl ring instead of a naphthalene ring.
Cyclohexene oxide: An epoxide with a cyclohexane ring, used for comparison in reactivity studies.
Uniqueness
This compound is unique due to its chiral nature and the presence of the naphthalene ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for studying stereoselective reactions and for use in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C12H10O |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
(2R)-2-naphthalen-2-yloxirane |
InChI |
InChI=1S/C12H10O/c1-2-4-10-7-11(12-8-13-12)6-5-9(10)3-1/h1-7,12H,8H2/t12-/m0/s1 |
Clave InChI |
LAGFFQGUWPDQNH-LBPRGKRZSA-N |
SMILES isomérico |
C1[C@H](O1)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
C1C(O1)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



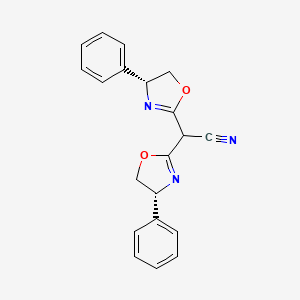
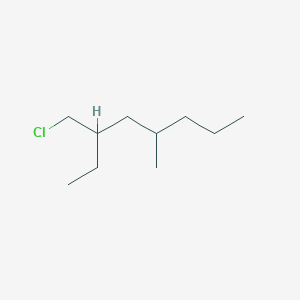
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
![3'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13647866.png)
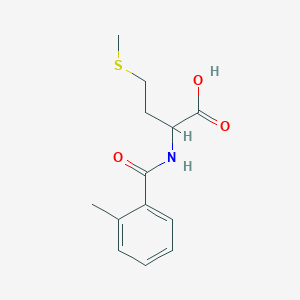
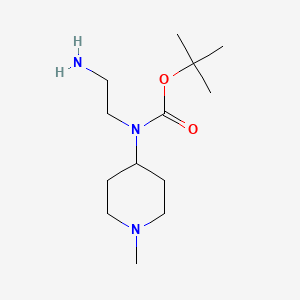
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine hydrochloride](/img/structure/B13647882.png)
